Solvent black 47
Description
Solvent Black 47 is a solvent dye primarily used in industrial applications such as plastics, polymers, inks, and coatings. These dyes are characterized by their solubility in non-polar solvents, thermal stability, and compatibility with hydrophobic matrices. This compound is likely a high-molecular-weight aromatic compound, optimized for intense coloration and resistance to degradation under processing conditions .
Properties
CAS No. |
116410-83-4 |
|---|---|
Molecular Formula |
C11H16O |
Synonyms |
Solvent black 47 |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Solvent Dyes
Solvent dyes like Solvent Black 7 (CAS 8005-02-5) and Solvent Black 29 (CAS 12237-22-8) are typically aromatic amines or nitro derivatives with high stability in nonpolar solvents. Key reactivity trends include:
-
Solubility : Insoluble in water (<0.1 g/100 mL at 21°C) but soluble in alcohols, benzene, and toluene .
-
Thermal Stability : Decomposition occurs above 200°C without melting .
-
Acid/Base Resistance : Stable in acidic and basic conditions (tested with 5% HCl and 5% Na₂CO₃) .
Oxidation Reactions
-
Hydrogen Abstraction : Radical-mediated hydrogen abstraction (e.g., with DPPH or TEMPO radicals) shows solvent-dependent kinetics. Polar solvents like ethanol or DMSO stabilize transition states via hydrogen bonding, accelerating electron-transfer pathways .
-
Electron Transfer : Strongly oxidizing radicals (e.g., Cl₃COO·) induce electron-transfer mechanisms in polar solvents, bypassing slower hydrogen-atom transfer .
Solvent Effects on Reaction Pathways
-
Polarity and Hydrogen Bonding :
-
Hydrophobic Interactions : Diels-Alder reactions in water show rate acceleration due to hydrophobic stacking, while methanol lacks this effect .
Degradation Reactions
-
Thermal Decomposition : Above 200°C, releases nitrogen oxides and aromatic compounds .
-
Alkaline Hydrolysis : Reacts with KOH to form KCl and carbonates (observed in carbon tetrachloride analogs) .
Spectroscopic Characterization
-
UV-Vis : Bathochromic shifts in methanol-water mixtures due to sulfonic group interactions .
-
NMR : Solvent impurities (e.g., acetone-d6) affect isotopic patterns in ¹H/¹³C spectra .
Kinetic Parameters
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Copper-Catalyzed Oxidations : Rate constants vary with copper salts:
Comparison with Similar Compounds
Structural and Chemical Properties
A comparative analysis of Solvent Black 47 with structurally or functionally similar compounds is outlined below:
Key Observations :
- Solvent Yellow 47 and this compound likely differ in chromophore groups, with the former containing azo (-N=N-) groups optimized for yellow coloration and the latter using extended conjugation (e.g., anthraquinone or nigrosine structures) for black hues.
- Both this compound and Solvent Yellow 47 exhibit high thermal stability (>200°C), making them suitable for plastics and coatings requiring heat resistance .
Key Observations :
- Solvent Yellow 47 and this compound are both versatile in non-polar matrices, but Solvent Black 46 shows broader textile compatibility .
- Solvent Yellow 47 has well-documented regulatory compliance (e.g., REACH), whereas data gaps exist for this compound, necessitating caution in ecotoxicological assessments .
Performance Metrics
Key Observations :
- Solvent Yellow 47 demonstrates superior alkali resistance, while this compound may require formulation adjustments for acidic environments .
- Both dyes adhere to low metal impurity standards, critical for applications in food-contact materials and electronics .
Research and Development Considerations
- Eco-Profiling: Limited ecological data for this compound highlight the need for studies aligned with REACH guidelines, as seen in Solvent Yellow 47’s documentation .
- Innovation Gaps: Advanced applications (e.g., conductive coatings or solar cells) remain unexplored for this compound, unlike carbon nanotube-based dyes in Table 47 of .
Q & A
Q. What are the standard analytical techniques for characterizing Solvent Black 47’s purity and structural integrity?
- Methodological Answer : this compound’s purity and structure are typically characterized using a combination of spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation. For reproducibility, ensure calibration with certified reference standards and adherence to protocols outlined in primary literature . Cross-validate results using mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
Q. How should researchers design experiments to evaluate this compound’s solubility in industrial solvent systems?
- Methodological Answer : Employ a tiered approach:
Literature Review : Compile existing solubility data and identify gaps (e.g., polar vs. nonpolar solvents) using databases like SciFinder or Reaxys .
Experimental Design : Use a gravimetric method under controlled temperature (25°C ± 0.5°C) and humidity. Prepare saturated solutions in triplicate, filter, and quantify dissolved solute via UV-Vis spectrophotometry at λmax for Solvent Black 43.
Statistical Analysis : Apply ANOVA to assess variability between replicates and report confidence intervals .
Q. What protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires strict adherence to documented synthetic pathways and rigorous characterization. Key steps include:
- Stepwise Documentation : Detail reaction conditions (e.g., temperature, catalyst concentration, reaction time) and purification methods (e.g., recrystallization solvents, column chromatography parameters) .
- Batch-to-Batch Consistency : Use in-process controls (e.g., TLC monitoring) and validate purity via HPLC before proceeding to downstream applications.
- Data Sharing : Publish full synthetic procedures in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in sample preparation, instrumentation, or environmental conditions. To address this:
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, noting differences in solvent systems, concentration, and instrument calibration .
- Controlled Replication : Reproduce conflicting experiments under identical conditions, using standardized reagents and validated equipment.
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or use computational chemistry (e.g., DFT simulations) to predict spectral profiles and identify anomalies .
Q. What methodological approaches are optimal for studying this compound’s photostability under varying environmental conditions?
- Methodological Answer : Photostability studies require controlled light exposure and degradation monitoring:
- Accelerated Aging : Use xenon-arc lamps to simulate UV/visible light exposure. Monitor degradation kinetics via HPLC-MS to identify photoproducts .
- Environmental Variables : Test under varying humidity (20–80% RH) and temperature (10–50°C) to model real-world conditions.
- Data Interpretation : Apply kinetic modeling (e.g., zero-order vs. first-order decay) and use Arrhenius plots to predict long-term stability .
Q. How can computational modeling elucidate this compound’s interactions with polymeric substrates?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for studying substrate interactions:
- Model Construction : Use software like Gaussian or GROMACS to simulate this compound’s adsorption onto polymer surfaces (e.g., polyester, nylon).
- Parameterization : Validate force fields against experimental binding energy data from isothermal titration calorimetry (ITC) .
- Outcome Analysis : Correlate simulation results with experimental dye-fastness tests to refine predictive models .
Data Reporting and Ethical Considerations
- Reproducibility : Always include raw data, instrument settings, and statistical codes in supplementary materials .
- Ethical Synthesis : Avoid undocumented modifications to published synthetic routes without justification; cite prior work to maintain academic integrity .
- Conflict Resolution : For contradictory findings, transparently discuss potential sources of error and propose validation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
